(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol
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Overview
Description
(4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of 1,3-dioxolanes and 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of such compounds often involves the use of more efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol . These methods ensure high yields and chemoselectivity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3.
Reduction: Employing reagents such as H2/Ni, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, and electrophiles such as RCOCl and RCHO.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like KMnO4 and CrO3, and reducing agents like LiAlH4 and NaBH4 . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield esters or lactones, while reduction reactions typically produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is used as a protective group for carbonyl compounds due to its stability against nucleophiles and bases .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a polymer electrolyte in lithium-metal batteries, offering desirable interfacial contact and compatibility with lithium metal .
Industry
Industrially, it is used in the production of high-energy-density solid-state batteries, providing superior oxidation stability and robust conductive properties .
Mechanism of Action
The mechanism of action of (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol involves its interaction with molecular targets through radical chain processes. For example, its addition to imines through a radical chain process enables the conversion of materials to protected α-amino aldehydes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: Known for its use as a solvent and in polymerization reactions.
1,3-Dioxane: Utilized in similar protective group chemistry and as a polymer electrolyte.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various organic compounds.
Uniqueness
What sets (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol apart is its spirocyclic structure, which imparts unique stability and reactivity properties, making it highly valuable in both research and industrial applications .
Properties
IUPAC Name |
(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJCBLGJUDCTN-NYWHPJDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@@H](C3(O2)COC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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